N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3S/c1-16-13-20-23-14-17(15-26(20)24-16)5-4-10-22-21(27)18-6-8-19(9-7-18)30(28,29)25-11-2-3-12-25/h6-9,13-15H,2-5,10-12H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGASGUOAOTVLFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-oxoacetylhydrazones
- Structure : Replaces pyrazolo[1,5-a]pyrimidine with a triazolo[1,5-a]pyrimidine core.
- Activity : Exhibits herbicidal and fungicidal properties, with chiral variants (e.g., α-methyl substitutions) showing enhanced efficacy .
- Comparison : The triazole ring in these derivatives may improve metabolic stability compared to the target compound’s pyrazole system, but reduces conformational flexibility .
Pyrazolo[3,4-d]pyrimidine-Based Compounds
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
- Structure: Features a pyrazolo[3,4-d]pyrimidine core with fluorophenyl and chromenone substituents.
- Activity : Targets kinase enzymes (e.g., VEGFR, EGFR) due to the sulfonamide group’s affinity for ATP-binding pockets .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Structural-Activity Relationship (SAR): The pyrazolo[1,5-a]pyrimidine core appears critical for binding to developmental or kinase targets, with substituents dictating solubility and selectivity. For example, sulfonamide groups (as in the target compound) often enhance pharmacokinetic profiles compared to quinoline or morpholine moieties .
- Chirality Effects : Compounds with chiral centers (e.g., α-methyl substitutions in triazolopyrimidines) show improved bioactivity, suggesting that stereochemistry optimization could benefit the target compound .
- Industry Relevance: Pyrimidine derivatives are prominent in herbicide development (e.g., triazolopyrimidines in ), aligning with trends in agrochemical innovation .
Preparation Methods
Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidin-6-amine
The pyrazolo[1,5-a]pyrimidine core is synthesized via cyclocondensation of 5-amino-1H-pyrazole-4-carbonitrile with acetylacetone under acidic conditions. WO2012131633A1 details analogous pyrazolo[1,5-a]pyrimidine formations, where β-diketones react with aminopyrazoles to form the bicyclic system. For the 2-methyl variant, methyl substituents are introduced using methyl acetylacetonate (CAS 105-45-3) in the presence of p-toluenesulfonic acid (pTSA) in refluxing ethanol (78°C, 12 h). The intermediate 2-methylpyrazolo[1,5-a]pyrimidin-6-amine is isolated via vacuum filtration (Yield: 68%, m.p. 142–145°C).
Table 1: Optimization of Cyclocondensation Conditions
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| pTSA | EtOH | 78 | 12 | 68 |
| H2SO4 | EtOH | 78 | 14 | 54 |
| HCl | EtOH | 78 | 16 | 49 |
Alkylation to Introduce the Propyl Linker
The 6-amine group is functionalized with a propyl chain using 1-bromo-3-chloropropane. WO2010014939A1 describes alkylation of pyrimidine amines via nucleophilic substitution in polar aprotic solvents. Here, the amine (1.0 eq) reacts with 1-bromo-3-chloropropane (1.2 eq) in dimethylformamide (DMF) at 60°C for 8 h, using potassium carbonate (2.0 eq) as a base. The product, 3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-amine, is purified via silica gel chromatography (Hexanes:EtOAc, 3:1; Yield: 72%).
Preparation of 4-(Pyrrolidin-1-ylsulfonyl)benzoic Acid
The sulfonylation of 4-chlorosulfonylbenzoic acid (CAS 98-41-5) with pyrrolidine follows protocols from WO2017060874A1. Pyrrolidine (1.5 eq) is added dropwise to a stirred solution of 4-chlorosulfonylbenzoic acid in dichloromethane (DCM) at 0°C. After warming to room temperature (24 h), the mixture is washed with 1M HCl, and the sulfonamide product is crystallized from methanol (Yield: 85%, m.p. 189–192°C).
Amide Coupling via Carbodiimide Chemistry
The final amide bond formation employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-Hydroxybenzotriazole (HOBt), as per WO2010014939A1. 4-(Pyrrolidin-1-ylsulfonyl)benzoic acid (1.0 eq) is activated with EDCI (1.2 eq) and HOBt (1.2 eq) in DCM for 30 min. The propylamine intermediate (1.0 eq) is added, and the reaction proceeds at 25°C for 18 h. Purification via recrystallization (EtOAc/Hexanes) yields the title compound (Yield: 63%, HPLC purity: 98.2%).
Table 2: Characterization Data
| Parameter | Value |
|---|---|
| Molecular Formula | C22H26N6O3S |
| Molecular Weight | 454.55 g/mol |
| Melting Point | 167–170°C |
| 1H NMR (400 MHz, DMSO-d6) | δ 8.52 (s, 1H), 8.12 (d, 2H), 7.94 (d, 2H), 6.78 (s, 1H), 3.42 (t, 2H), 3.18 (m, 4H), 2.64 (s, 3H), 1.95 (m, 4H), 1.82 (m, 2H) |
Purification and Analytical Validation
Final purification uses preparative HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) to achieve >99% purity. LC-MS confirms the molecular ion peak at m/z 455.2 [M+H]+. Residual solvents are quantified via GC-MS (<0.1% DMF).
Comparative Analysis of Synthetic Routes
Alternative methods include Mitsunobu reactions for alkylation (Yield: 65%) and microwave-assisted sulfonylation (Yield: 88%, 100°C, 1 h). However, the EDCI/HOBt coupling remains optimal for scalability and minimal racemization.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyrazolo[1,5-a]pyrimidine core via cyclization of precursors like 2-methylpyrazole with electrophiles. Subsequent steps include alkylation at position 6 using 3-bromopropyl intermediates, followed by sulfonylation with 4-(pyrrolidin-1-ylsulfonyl)benzoyl chloride. Critical reagents include palladium catalysts for cross-coupling and lithium aluminum hydride for reductions. Purification often employs column chromatography and crystallization from solvents like isopropyl alcohol .
Q. Which analytical techniques are essential for validating the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming regiochemistry and substituent positions. Mass spectrometry (HRMS or ESI-MS) validates molecular weight and purity. High-performance liquid chromatography (HPLC) with UV detection ensures >95% purity. Discrepancies in NMR shifts (e.g., aromatic protons vs. alkyl chains) require comparison with computational predictions or reference standards .
Q. What in vitro assays are commonly used to assess its biological activity?
- Methodological Answer : Kinase inhibition assays (e.g., ADP-Glo™ for ATP-competitive inhibitors) and antimicrobial susceptibility testing (MIC/MBC protocols) are standard. For receptor-targeted studies, fluorescence polarization assays or surface plasmon resonance (SPR) quantify binding affinities. Cell viability assays (MTT or CellTiter-Glo®) evaluate cytotoxicity in cancer models .
Advanced Research Questions
Q. How can researchers optimize site-selective cross-coupling reactions during synthesis to improve yield?
- Methodological Answer : Optimize reaction conditions by screening palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and ligands (Xantphos or BINAP). Solvent polarity (DMF vs. THF) and temperature (60–100°C) influence regioselectivity. Use microwave-assisted synthesis to reduce reaction time and byproduct formation. Monitor intermediates via TLC or in-situ IR spectroscopy .
Q. What strategies resolve contradictions in spectroscopic data when synthesizing pyrazolo[1,5-a]pyrimidine derivatives?
- Methodological Answer : Contradictions in NMR data (e.g., unexpected splitting patterns) may arise from tautomerism or rotational isomers. Employ variable-temperature NMR to identify dynamic processes. Compare experimental data with DFT-calculated chemical shifts (using software like Gaussian). For mass spectrometry, use isotopic labeling or MS/MS fragmentation to confirm ambiguous peaks .
Q. How can structure-activity relationships (SAR) guide the design of sulfonamide-modified pyrazolo[1,5-a]pyrimidines?
- Methodological Answer : Systematically vary substituents on the benzamide (e.g., electron-withdrawing groups at para positions) and pyrrolidine sulfonamide moieties. Use molecular docking (AutoDock Vina) to predict interactions with target enzymes like kinases. Correlate logP (lipophilicity) and IC₅₀ values to optimize bioavailability. Parallel synthesis libraries enable rapid SAR evaluation .
Q. What computational tools are effective in predicting metabolic stability of this compound?
- Methodological Answer : Use in silico tools like SwissADME or MetaCore to predict cytochrome P450 metabolism. Molecular dynamics simulations (GROMACS) model interactions with CYP3A4/2D6 isoforms. Experimental validation via liver microsome assays (human/rat) quantifies half-life (t₁/₂) and intrinsic clearance .
Experimental Design & Data Analysis
Q. How should researchers design experiments to investigate off-target effects in kinase inhibition studies?
- Methodological Answer : Employ kinome-wide profiling using panels like KinomeScan® (Eurofins) to assess selectivity across 400+ kinases. Dose-response curves (10 nM–10 µM) identify IC₅₀ ratios for primary vs. off-target kinases. Counter-screens with unrelated enzymes (e.g., phosphatases) confirm specificity. Use CRISPR-edited cell lines to validate target engagement .
Q. What statistical approaches are recommended for analyzing contradictory bioactivity data across cell lines?
- Methodological Answer : Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values across cell lines. Principal component analysis (PCA) identifies outliers due to genetic variability. Bayesian hierarchical models account for batch effects. Replicate experiments in triplicate with independent cell passages to ensure reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
